molecular formula C20H23ClN2O3 B2717039 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421492-14-9

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2717039
CAS No.: 1421492-14-9
M. Wt: 374.87
InChI Key: VKPLOFQJPQYDEN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic piperidine-based compound offered for research purposes. Piperidine derivatives are a significant class of molecules in medicinal chemistry, extensively studied for their ability to interact with various biological targets. Related piperidine compounds have been investigated as AMPK agonists, which is a key regulator of cellular energy and a target for metabolic disorders . Other piperidine structures have been explored as modulators of chemokine receptors like CCR5 . Researchers should be aware that certain cationic amphiphilic drugs, which share structural features with some piperidine compounds, can inhibit lysosomal phospholipase A2 (PLA2G15), leading to drug-induced phospholipidosis, a form of cellular toxicity that should be considered during early-stage drug development . This product is intended for laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-20(2,26-17-8-6-15(21)7-9-17)19(24)23-13-10-16(11-14-23)25-18-5-3-4-12-22-18/h3-9,12,16H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLOFQJPQYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with a piperidine derivative, such as 4-(pyridin-2-yloxy)piperidine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic effects. Research indicates that it may exhibit significant biological activity, particularly in the following areas:

  • Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties. Studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Neuropharmacology : The compound's ability to interact with various receptors makes it a candidate for neuropharmacological studies. It may selectively target sigma receptors, particularly the sigma-1 receptor (σ1R), which is implicated in neurodegenerative diseases and mood disorders.

Agrochemicals

The compound's structural attributes may also lend themselves to applications in agrochemicals. Its potential as a herbicide or pesticide can be explored due to its ability to interact with biological systems at the cellular level, potentially disrupting pest metabolism or growth.

Material Science

In material science, the unique properties of this compound can be utilized in the development of novel materials with specific functionalities, such as polymers or coatings that require enhanced durability or chemical resistance.

Case Study 1: Anticancer Research

A study conducted on similar chlorophenoxy compounds demonstrated their effectiveness against various cancer cell lines. The research highlighted that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression.

Case Study 2: Neuroprotective Effects

Research involving piperidine derivatives has shown that they can modulate sigma receptors, leading to neuroprotective effects in models of neurodegeneration. This suggests that further exploration of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one could yield valuable insights into treatment strategies for neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Heterocyclic Amine Substitutions
Compound Name Heterocycle Key Substituents Properties/Implications Reference
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one Piperidine 4-(Pyridin-2-yloxy) Enhanced hydrogen bonding via pyridine; moderate lipophilicity (logP ~2.9 inferred)
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine 4-(2-Chloroacetyl)phenyl Smaller ring size increases rigidity; chloroacetyl may enhance electrophilicity
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one Piperazine 4-(2-Fluorophenyl) Additional nitrogen in piperazine increases basicity; fluorine enhances lipophilicity
2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Diazepane 4-(Oxolan-3-yl) Larger ring (7-membered) increases conformational flexibility; oxolane adds polarity
Aryloxy Group Modifications
Compound Name Aryloxy Group Key Features Impact on Properties Reference
Target Compound 4-Chlorophenoxy Chlorine increases lipophilicity Balanced solubility and membrane permeability
2-Methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one (Tolperisone Impurity) 3-Methylphenyl Methyl group reduces electronegativity Lower polarity; potential for altered metabolic stability
2-(4-Isobutylphenyl)-1-(4-(perfluorophenyl)piperidin-1-yl)propan-1-one 4-Isobutylphenyl, perfluorophenyl Fluorine atoms increase electronegativity High metabolic resistance; strong electron-withdrawing effects
Calculated Properties
Property Target Compound Pyrrolidine Analog () Piperazine Analog ()
logP ~2.9* ~3.2 (chloroacetyl increases) ~3.5 (fluorophenyl increases)
Topological PSA 42 Ų 38 Ų 45 Ų
Heavy Atom Count 25 23 27

*Inferred from .

Biological Activity

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one, commonly referred to as a phenoxy compound, belongs to a class of chemicals known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a chlorophenoxy group and a pyridine moiety, which are known to influence its biological interactions. The structure can be represented as follows:

C18H22ClN2O3\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_2\text{O}_3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that phenoxy compounds exhibit significant antimicrobial properties. For instance, the presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth.
    • Case Study : A study evaluating various phenoxy compounds found that derivatives similar to this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus.
  • Anticancer Potential :
    • Research suggests that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.
    • Research Findings : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and apoptosis.
  • Neuropharmacological Effects :
    • The piperidine and pyridine components are often linked to neuroactive properties. Compounds with these structures have been studied for their effects on neurotransmitter systems.
    • Research Evidence : Animal studies have shown that such compounds can influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The chlorophenyl group may interact with bacterial cell membranes, disrupting their integrity.
  • The piperidine ring could modulate neurotransmitter receptors, influencing neurological functions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one?

Methodological Answer:

  • Use a multi-step approach starting with functionalization of the piperidine ring, followed by coupling with the chlorophenoxy-methylpropanone moiety.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate purity using 1^1H/13^13C NMR spectroscopy.
  • Optimize solvent systems (e.g., ethanol or THF for polar intermediates) and reaction temperatures (e.g., 60–80°C for nucleophilic substitutions) to minimize side products .
  • Purify final products via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks to confirm the pyridinyloxy-piperidine linkage (δ 7.5–8.5 ppm for pyridine protons) and chlorophenoxy group (δ 6.8–7.3 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~415).
  • X-ray Crystallography : If crystallizable, analyze to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the ketone group) .

Q. How can researchers evaluate the compound's in vitro biological activity?

Methodological Answer:

  • Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Perform cytotoxicity screening in cancer cell lines (e.g., IC50_{50} determination via MTT assays).
  • Compare results with structurally related analogs (e.g., 2-chloro-1-(4-(4-chlorophenoxy)phenyl)ethan-1-one) to identify activity trends .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Synthesize derivatives with modifications to the pyridine ring (e.g., fluorination) or piperidine substituents (e.g., sulfonyl groups).
  • Test analogs against a panel of biological targets (e.g., GPCRs, ion channels) to map pharmacophore requirements.
  • Use computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to hypothesized targets .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., identical cell lines, assay buffers).
  • Validate purity (>98%) and stability (e.g., HPLC-MS for degradation products).
  • Analyze confounding variables (e.g., solvent effects: DMSO vs. aqueous solutions) .

Q. What experimental frameworks assess the compound's environmental fate and ecotoxicology?

Methodological Answer:

  • Use OECD guidelines to study biodegradation (e.g., 301F test) and bioaccumulation (e.g., logP determination via shake-flask method).
  • Perform Daphnia magna acute toxicity tests (48-hour EC50_{50}) and algal growth inhibition assays .

Q. How to elucidate reaction mechanisms for key transformations in the synthesis?

Methodological Answer:

  • Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.
  • Use isotopic labeling (e.g., 18^{18}O in the ketone group) to trace bond formation pathways.
  • Compare theoretical (DFT calculations) and experimental (Hammett plots) data for mechanistic validation .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Screen solvent systems (e.g., mixed methanol/water) for optimal crystal growth.
  • Introduce halogen substituents (e.g., bromine) to enhance heavy-atom contrast.
  • Use seeding techniques or slow evaporation to promote ordered crystal packing .

Q. How to develop validated HPLC methods for quantifying the compound in biological matrices?

Methodological Answer:

  • Optimize mobile phase (e.g., 65:35 methanol/buffer at pH 4.6) and column (C18) for baseline separation.
  • Validate linearity (R2^2 > 0.995), precision (RSD < 2%), and recovery (>90%) per ICH guidelines.
  • Use UV detection at λ ~254 nm (aromatic chromophores) or MS for enhanced specificity .

Q. How to design in vivo toxicity and pharmacokinetic studies?

Methodological Answer:

  • Conduct acute toxicity tests in rodents (OECD 423) to determine LD50_{50}.
  • Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) after IV and oral administration.
  • Assess metabolite formation using liver microsome assays (e.g., human CYP450 isoforms) .

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